Cas no 2098086-62-3 (6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid)

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- AKOS026715364
- 6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
- 2098086-62-3
- F1967-5365
- 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C10H13N3O3/c14-7-2-1-3-13(5-7)9-4-8(10(15)16)11-6-12-9/h4,6-7,14H,1-3,5H2,(H,15,16)
- InChIKey: JLDOVZFZEGXQMJ-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C2C=C(C(=O)O)N=CN=2)CCC1
計算された属性
- せいみつぶんしりょう: 223.09569129g/mol
- どういたいしつりょう: 223.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 86.6Ų
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5365-10g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 10g |
$3062.0 | 2023-09-06 | |
Life Chemicals | F1967-5365-0.25g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 0.25g |
$657.0 | 2023-09-06 | |
Life Chemicals | F1967-5365-0.5g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 0.5g |
$692.0 | 2023-09-06 | |
TRC | H270386-100mg |
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid |
2098086-62-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | H270386-500mg |
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid |
2098086-62-3 | 500mg |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1967-5365-2.5g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 2.5g |
$1458.0 | 2023-09-06 | |
Life Chemicals | F1967-5365-1g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 1g |
$729.0 | 2023-09-06 | |
Life Chemicals | F1967-5365-5g |
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
2098086-62-3 | 95%+ | 5g |
$2187.0 | 2023-09-06 | |
TRC | H270386-1g |
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid |
2098086-62-3 | 1g |
$ 1045.00 | 2022-06-04 |
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acidに関する追加情報
Research Briefing on 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3)
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3) is a novel pyrimidine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound features a hydroxypiperidine moiety linked to a pyrimidine carboxylic acid scaffold, which is known to exhibit diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a building block for the development of kinase inhibitors. The study highlighted its structural versatility, enabling modifications at both the hydroxypiperidine and carboxylic acid functional groups to optimize binding affinity and selectivity. Molecular docking simulations revealed that derivatives of 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid could effectively bind to the ATP-binding sites of several kinases, including PI3K and CDK2, suggesting its potential as a scaffold for anticancer drug development.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used to synthesize a series of protease inhibitors. The study demonstrated that the hydroxypiperidine moiety enhances solubility and bioavailability, addressing a common challenge in drug development. The lead compound derived from this scaffold exhibited nanomolar inhibitory activity against a viral protease, underscoring its promise in antiviral therapy.
Further research has also explored the compound's role in modulating protein-protein interactions (PPIs). A 2024 Nature Communications paper described its incorporation into peptidomimetics designed to disrupt oncogenic PPIs. The carboxylic acid group facilitated conjugation with peptide sequences, while the hydroxypiperidine improved cellular permeability. This dual functionality positions 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid as a valuable tool in chemical biology for probing PPI networks.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Ongoing studies are focusing on structural refinements to reduce metabolic instability and improve target engagement. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3) represents a versatile and promising scaffold in drug discovery. Its applications span kinase inhibition, protease targeting, and PPI modulation, with recent studies highlighting its potential in addressing unmet medical needs. Future research will likely expand its utility further, leveraging its unique chemical properties for innovative therapeutic strategies.
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